![molecular formula C23H25N5O5S B2875356 N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide CAS No. 868226-98-6](/img/structure/B2875356.png)
N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that cause the compound to react, and the products that are formed .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It also involves looking at chemical properties like acidity/basicity, reactivity, and chirality .Scientific Research Applications
Anticancer Drug Discovery
The core structure of this compound resembles that of 2-aminothiazole derivatives, which have been documented for their potent and selective inhibitory activity against a wide range of human cancerous cell lines . This suggests that our compound could be explored for its efficacy in treating cancers such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancer. The presence of specific functional groups might enhance its antiproliferative effects, potentially offering a new avenue for anticancer drug development.
Antimicrobial Activity
Compounds with similar structural features have shown antimicrobial properties . This indicates that the compound could be synthesized and tested for its effectiveness against various bacterial and fungal strains. Its potential as a broad-spectrum antimicrobial agent could be significant, especially in the face of rising antibiotic resistance.
Antiviral Applications
The thiazole scaffold, which is part of the compound’s structure, has been associated with antiviral activities . Research could be directed towards evaluating its effectiveness against current and emerging viral pathogens, contributing to the development of new antiviral therapies.
Anti-inflammatory Properties
Given the anti-inflammatory activities reported for related compounds, this molecule could be investigated for its ability to modulate inflammatory responses . This could have implications for the treatment of chronic inflammatory diseases and conditions associated with acute inflammation.
Anticonvulsant Potential
The compound’s framework is similar to that of molecules with known anticonvulsant properties . This suggests possible applications in the treatment of epilepsy and other seizure disorders, warranting further pharmacological studies.
Antidiabetic Effects
Structurally related compounds have been found to exhibit antidiabetic activities . The compound could be assessed for its potential to regulate blood glucose levels, offering a new approach to diabetes management.
Antihypertensive Effects
The presence of certain substituents in the compound’s structure has been linked to antihypertensive activities . This opens up possibilities for its use in the development of new medications for controlling high blood pressure.
Antileishmanial Activity
Compounds with a similar backbone have shown promise in combating Leishmania parasites . This compound could be explored for its antileishmanial properties, contributing to the fight against leishmaniasis.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[4-amino-2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O5S/c1-12-7-13(2)9-15(8-12)25-18(29)11-34-23-27-20(24)19(22(31)28-23)26-21(30)14-5-6-16(32-3)17(10-14)33-4/h5-10H,11H2,1-4H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSRSNQGDYJIIFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide |
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